N-(2-Methoxyphenyl)picolinamide
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Overview
Description
N-(2-Methoxyphenyl)picolinamide: is an organic compound with the molecular formula C13H12N2O2 . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methoxyphenyl group attached to a picolinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)picolinamide typically involves the reaction of 2-methoxyaniline with picolinic acid or its derivatives. One common method is the Chan–Lam coupling reaction , which involves the use of aryl boronic acids with amines under mild reaction conditions . This method is favored due to its efficiency and the mild conditions required.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyphenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and the picolinamide moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-(2-Methoxyphenyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes.
Comparison with Similar Compounds
2-Methoxyphenyl compounds: These include compounds like 2-methoxyphenylacetic acid and 2-methoxyphenylamine.
Picolinamide derivatives: Compounds such as picolinamide and its various substituted derivatives.
Uniqueness: N-(2-Methoxyphenyl)picolinamide is unique due to its specific structure, which combines the properties of both the methoxyphenyl and picolinamide groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-(2-methoxyphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNYBKJCFJQTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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